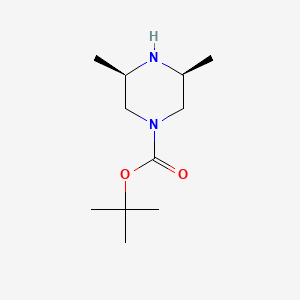

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl derivatives, including compounds similar to (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, involves multiple steps, starting from basic amino acids like L-alanine. These processes often employ chiral auxiliaries and building blocks to achieve high enantiomeric ratios and diastereoselectivity, crucial for producing the desired stereochemistry (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

The molecular structure of tert-butyl derivatives, including this compound, can be characterized by techniques such as 1H NMR spectroscopy and high-resolution mass spectrometry. X-ray diffraction analysis provides detailed insights into the crystal structure, revealing the spatial arrangement of atoms and the stereochemistry of the molecule (Moriguchi et al., 2014).

Chemical Reactions and Properties

The chemical properties of this compound are influenced by its functional groups and stereochemistry. These properties enable it to undergo various chemical reactions, such as alkylation, oxidation, and reduction, to produce a wide range of derivatives with potential applications in different fields (Moskalenko & Boev, 2014).

Applications De Recherche Scientifique

Diketopiperazines (DKPs) are cyclic dipeptides derived from two amino acids and can undergo structural modifications. They are known for their bioactive diversity and potential in drug discovery, demonstrating a range of activities including anti-tumor, neuroprotective, immune and metabolic regulatory effects, antibiotic activity, and more. The structural simplicity of DKPs, alongside their rigid structure, chiral nature, and varied side chains, contributes to their various medicinal applications (Wang et al., 2013).

Bioactivities of Neo Acids and Neo Alkanes

Neo acids, neo alkanes, and their derivatives isolated from natural sources like plants, algae, and fungi show significant biological activities. These natural metabolites are promising for future chemical preparations due to their antioxidant, anticancer, antimicrobial, and antibacterial properties. The presence of a tertiary butyl group in some synthetic compounds has been associated with high anticancer, antifungal, and other activities, suggesting potential applications in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are utilized in various industrial and commercial products to extend shelf life. SPAs have been detected in numerous environmental matrices and human samples, showing the importance of developing SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is crucial for the production of bio-based plastics. Novel solvents, including ionic liquids, have shown promise in improving the efficiency of acid extractions, offering environmentally friendly alternatives to traditional solvent systems (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, while being valuable biorenewable chemicals, can inhibit microbes at concentrations below the desired yield. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids, such as damage to the cell membrane and internal pH decrease, is essential for engineering robust strains for industrial applications (Jarboe et al., 2013).

Mécanisme D'action

The mechanism of action for the synthesis of “(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate” involves the use of a stereoselective short chain carbonyl reductase (SCR) which exhibits excellent activity toward tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (S)-CHOH to synthesize the compound .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZXPHIQZUYMOR-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445383 | |

| Record name | (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1152111-14-2, 129779-30-2 | |

| Record name | (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.